2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium
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Overview
Description
2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt is a chemical compound with the molecular formula C7H2F3N2NaO7S and a molecular weight of 339.16 g/mol . It is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt typically involves the nitration of 4-trifluoromethylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products such as nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, affecting the activity of enzymes and other biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrobenzenesulfonic acid sodium salt
- 2,6-Dinitrobenzoic acid
- 4-Trifluoromethylbenzenesulfonic acid sodium salt
Uniqueness
2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt is unique due to the presence of both nitro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3F3N2NaO7S |
---|---|
Molecular Weight |
339.16 g/mol |
InChI |
InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19); |
InChI Key |
YVGDZLXGINQFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(F)(F)F.[Na] |
Origin of Product |
United States |
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